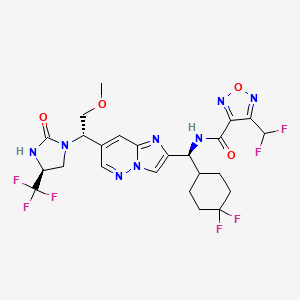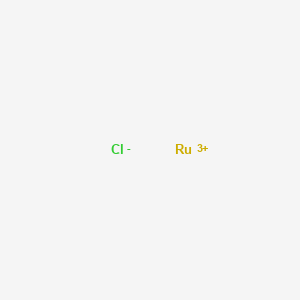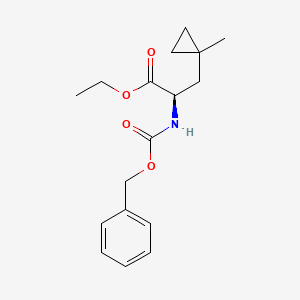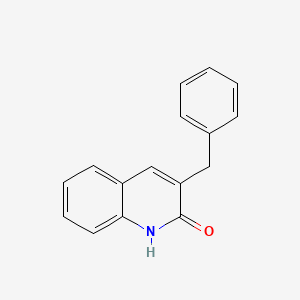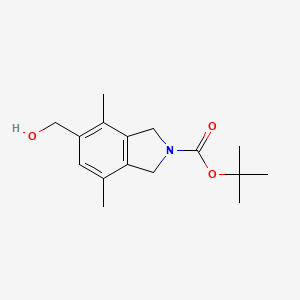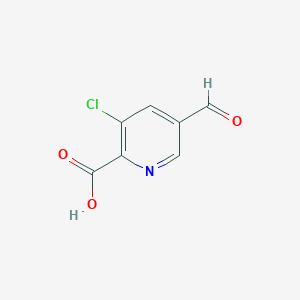![molecular formula C8H13ClN2O2 B13911847 2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The spiro structure imparts distinct three-dimensional properties and inherent rigidity to the compound, making it of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions typically include the use of anhydrous solvents and catalysts to facilitate the cyclization process. Industrial production methods may involve bulk synthesis using similar reaction conditions, with optimization for yield and purity .
Analyse Chemischer Reaktionen
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments
Wissenschaftliche Forschungsanwendungen
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.
Wirkmechanismus
The mechanism of action of 2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can block the activation of necroptosis pathways, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride can be compared with other similar spiro compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one hydrochloride: Another spiro compound with similar structural properties but different functional groups.
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: A related compound with additional methyl groups, which may affect its reactivity and biological activity.
8-Oxa-2-azaspiro[4.5]decane: A spiro compound with an oxygen atom in the ring structure, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13ClN2O2 |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
2,7-diazaspiro[4.5]decane-6,8-dione;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-6-1-2-8(7(12)10-6)3-4-9-5-8;/h9H,1-5H2,(H,10,11,12);1H |
InChI-Schlüssel |
LCSAELZMMHUMJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC2)C(=O)NC1=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


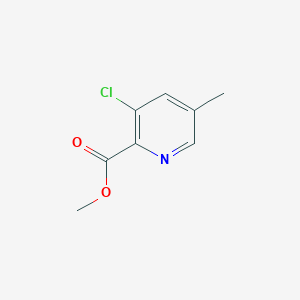
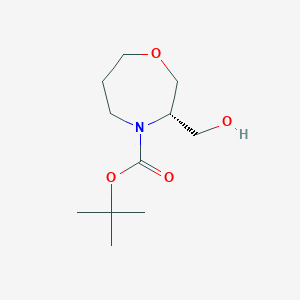
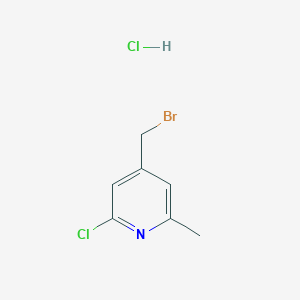
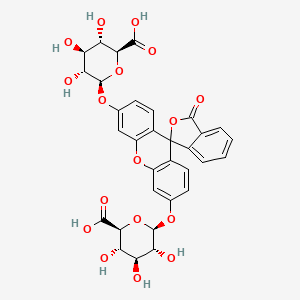

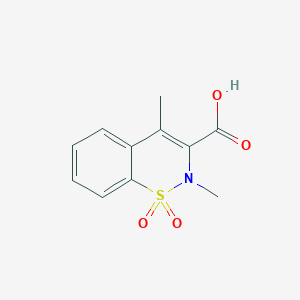
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
